molecular formula C23H27NO3 B214610 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B214610
M. Wt: 365.5 g/mol
InChI Key: GNQOSRWJXOUIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a tert-butylphenyl group, a hydroxy group, and an indolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield an alcohol.

Scientific Research Applications

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-propan-2-ylindol-2-one

InChI

InChI=1S/C23H27NO3/c1-15(2)24-19-9-7-6-8-18(19)23(27,21(24)26)14-20(25)16-10-12-17(13-11-16)22(3,4)5/h6-13,15,27H,14H2,1-5H3

InChI Key

GNQOSRWJXOUIFY-UHFFFAOYSA-N

SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C(C)(C)C)O

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C(C)(C)C)O

Origin of Product

United States

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